Riboflavin-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Riboflavin-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the riboflavin molecule. This process typically requires specialized chemical reactions and conditions to ensure the stable incorporation of these isotopes . The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical techniques and equipment. The process includes the precise measurement and control of reaction parameters to achieve high purity and yield . The final product is then purified and tested to ensure it meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions: Riboflavin-13C,15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of riboflavin, while reduction reactions may yield reduced forms.
Scientific Research Applications
Riboflavin-13C,15N2 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a tracer for studying metabolic pathways and reaction mechanisms . In biology, it helps in understanding the role of riboflavin in cellular processes and its interactions with other biomolecules . In medicine, this compound is used in diagnostic tests and therapeutic research, particularly in studying vitamin B2 deficiency and related disorders . In industry, it is used in the quality control of vitamin B2-based dietary supplements and fortified foods .
Mechanism of Action
Riboflavin-13C,15N2 exerts its effects by acting as a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential cofactors in various enzymatic reactions . These cofactors play a crucial role in energy metabolism, redox reactions, and the synthesis of other essential biomolecules . The molecular targets and pathways involved include riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Riboflavin-13C,15N2 include other isotope-labeled forms of riboflavin, such as Riboflavin-13C4,15N2 . These compounds share similar chemical structures and properties but differ in the specific isotopes incorporated.
Uniqueness: This compound is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which allows for precise tracking and tracing in research studies . This makes it a valuable tool for studying the metabolic pathways and interactions of riboflavin in various biological systems .
Properties
Molecular Formula |
C17H20N4O6 |
---|---|
Molecular Weight |
379.34 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i17+1,19+1,20+1 |
InChI Key |
AUNGANRZJHBGPY-LFHFTARISA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=[15N][13C](=O)[15NH]C(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.